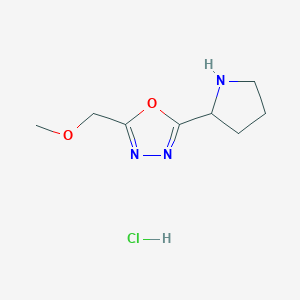
Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate hydrobromide
Descripción general
Descripción
The compound “Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate hydrobromide” is a thiazole derivative. Thiazoles are aromatic sulfur-nitrogen compounds that are found in many biologically active substances . The ethyl carboxylate group (-COOC2H5) is a common functional group in organic chemistry, often used in the synthesis of various pharmaceuticals . The methylamino group (-NHCH3) is a basic functional group that can participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, an ethyl carboxylate group, and a methylamino group . These groups could potentially engage in a variety of intermolecular interactions, influencing the compound’s physical and chemical properties .Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The presence of the ethyl carboxylate and methylamino groups could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar carboxylate and amino groups could enhance the compound’s water solubility .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate hydrobromide is synthesized through a process involving acylation, methylation, and deacetylation, starting from ethyl ester and anilide of thiazole-2-carboxylic acid (Dovlatyan et al., 2004).
Antitumor Activity
- Several ethyl 2-substituted-aminothiazole-4-carboxylate analogs, including those with structures similar to ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate hydrobromide, have shown promising in vitro antitumor activity against human tumor cell lines (El-Subbagh et al., 1999).
Corrosion Inhibition
- Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, a related compound, has been studied for its efficiency in preventing the corrosion of AA6061 alloy in hydrochloric acid media, suggesting potential applications in materials science (Raviprabha & Bhat, 2019).
Spectroscopic Characterization
- Ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate, a compound with a similar structure, has been characterized using various spectroscopic methods, providing insights into the molecular structure and behavior of similar thiazole derivatives (Haroon et al., 2018).
Antimicrobial Activity
- Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have shown antimicrobial activities against various strains of bacteria and fungi, which could suggest similar applications for ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate hydrobromide (Desai et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.BrH/c1-3-11-6(10)5-4-12-7(8-2)9-5;/h4H,3H2,1-2H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAFIRKGSSJVQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-aminehydrochloride](/img/structure/B1402590.png)

![Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-1-methyl-ethyl]-amidehydrochloride](/img/structure/B1402592.png)


![5-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl dihydrochloride](/img/structure/B1402595.png)



![[4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyridin-2-yl-aminehydrochloride](/img/structure/B1402605.png)

![(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-yl)-dimethyl-amine dihydrochloride](/img/structure/B1402609.png)
![4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride](/img/structure/B1402610.png)
